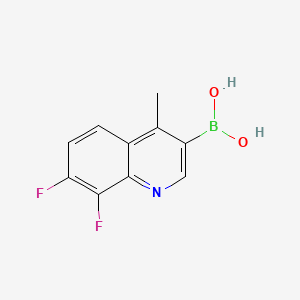
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is a boronic acid derivative that features a quinoline ring substituted with fluorine atoms at the 7th and 8th positions and a methyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid typically involves the introduction of boronic acid functionality into a pre-formed quinoline ring system. One common method is the borylation of a quinoline precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
科学研究应用
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of fluorine atoms can enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
相似化合物的比较
Similar Compounds
- (7-Fluoro-2-methylquinolin-8-yl)boronic acid
- (4-Methylquinolin-3-yl)boronic acid
- (7-Methylquinolin-3-yl)boronic acid
Uniqueness
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and properties. The fluorine atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
属性
分子式 |
C10H8BF2NO2 |
|---|---|
分子量 |
222.99 g/mol |
IUPAC 名称 |
(7,8-difluoro-4-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BF2NO2/c1-5-6-2-3-8(12)9(13)10(6)14-4-7(5)11(15)16/h2-4,15-16H,1H3 |
InChI 键 |
NJHNRIBTWHIUCX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C2C(=C1C)C=CC(=C2F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
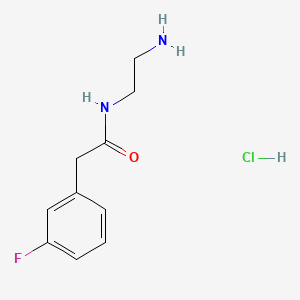
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
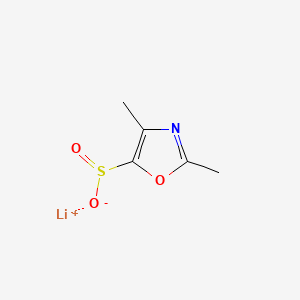
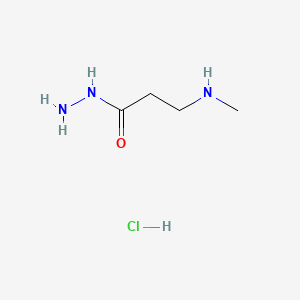
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)

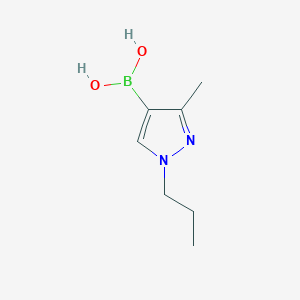

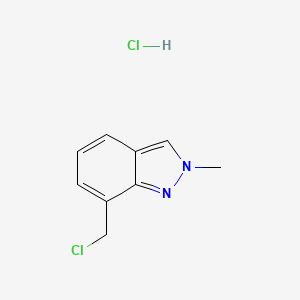

![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
